methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate
Description
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate is a synthetic organic compound characterized by a fused imidazo[4,5-c]pyridine core substituted with a 2,5-difluorophenyl group at the 4-position. The molecule also features a butanoate ester linked via a carbamoyl bridge to the nitrogen atom of the heterocyclic ring. The methyl ester moiety enhances solubility and bioavailability, a common strategy in prodrug design .
Properties
Molecular Formula |
C18H20F2N4O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 4-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanoate |
InChI |
InChI=1S/C18H20F2N4O3/c1-27-15(25)3-2-7-21-18(26)24-8-6-14-16(23-10-22-14)17(24)12-9-11(19)4-5-13(12)20/h4-5,9-10,17H,2-3,6-8H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
POOGYFRRUHRMKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNC(=O)N1CCC2=C(C1C3=C(C=CC(=C3)F)F)N=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate typically involves multiple steps, starting with the preparation of the imidazo[4,5-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The difluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the butanoate ester through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability[2][2].
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Analog: 3-Chloro-4-Fluorophenyl Derivative
A closely related analog, methyl 4-({[4-(3-chloro-4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate, differs solely in the substitution pattern of the aryl group (3-chloro-4-fluorophenyl vs. 2,5-difluorophenyl). Key distinctions include:
- Steric hindrance : The 3-chloro substituent may impose greater steric bulk than fluorine, influencing interactions with hydrophobic pockets in biological targets.
- Meta vs. ortho/para substitution : The 3,4-substitution pattern could disrupt π-stacking or hydrogen-bonding networks compared to the 2,5-difluoro configuration.
| Property | 2,5-Difluorophenyl Derivative | 3-Chloro-4-Fluorophenyl Derivative |
|---|---|---|
| Substituent positions | ortho/para | meta/para |
| Electronegativity (X) | F: 4.0 | Cl: 3.0, F: 4.0 |
| Predicted logP | ~2.5 (estimated) | ~3.0 (estimated) |
| Steric bulk | Low | Moderate |
Functional Group Analogues: Methyl Ester-Containing Agrochemicals
Several methyl ester derivatives listed in the Pesticide Chemicals Glossary share structural motifs relevant to solubility and metabolic stability:
- Tribenuron-methyl: A sulfonylurea herbicide with a methyl ester group. Unlike the target compound, it features a pyrimidinyl-sulfonylurea scaffold, highlighting divergent biological targets (acetolactate synthase inhibition vs.
- Imazamethabenz-methyl: A methyl ester of an imidazolinone herbicide. While both compounds contain imidazole-related cores, the absence of a fused pyridine ring and the presence of a benzoate ester differentiate its mechanism (acetohydroxyacid synthase inhibition).
| Compound | Core Structure | Primary Use | Key Functional Groups |
|---|---|---|---|
| Target compound | Imidazo[4,5-c]pyridine | Undisclosed | 2,5-Difluorophenyl, methyl ester |
| Tribenuron-methyl | Pyrimidinyl-sulfonylurea | Herbicide | Sulfonylurea, methyl ester |
| Imazamethabenz-methyl | Imidazolinone-benzoate | Herbicide | Benzoate ester, isopropyl |
Source: Derived from structural data in .
Research Findings and Implications
- The 2,5-difluorophenyl group may necessitate selective halogenation under controlled conditions .
- Toxicity and Environmental Impact : Methyl esters in agrochemicals (e.g., haloxyfop-methyl) are associated with controlled degradation profiles. However, revisions in EPA’s Toxics Release Inventory (TRI) data highlight the importance of accurate reporting for such compounds, particularly regarding off-site transfers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
